2-Chloromethyl-5-nitrobenzo[b]thiophene
Description
Significance of the Benzo[b]thiophene Scaffold in Organic Synthesis and Heterocyclic Chemistry
The benzo[b]thiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in the architecture of numerous organic molecules. researchgate.netrsc.orgbenthamdirect.com Its structural rigidity and electron-rich nature make it a privileged core in both organic synthesis and medicinal chemistry. researchgate.netnih.gov The planarity of the benzo[b]thiophene system enhances its interaction with various enzymes and receptors, making it a valuable component in the design of new therapeutic agents. researchgate.net
In organic synthesis, benzo[b]thiophene derivatives serve as versatile building blocks for the construction of more complex, often bioactive, structures. benthamdirect.comwikipedia.orgresearchgate.net A multitude of synthetic methodologies have been developed for their preparation, including Lewis acid-catalyzed, transition metal-catalyzed, and electrophilic cyclization reactions. researchgate.net These methods allow for the introduction of a wide array of substituents onto the benzo[b]thiophene core, enabling the fine-tuning of its electronic and steric properties for specific applications. nih.govorganic-chemistry.org The inherent reactivity of the scaffold also allows for further functionalization, expanding its utility in the synthesis of diverse molecular entities.
The significance of the benzo[b]thiophene scaffold is underscored by its presence in a range of pharmaceuticals and functional materials. benthamdirect.comnih.govwikipedia.org Notable examples of drugs containing this moiety include the selective estrogen receptor modulator raloxifene, the anti-inflammatory drug zileuton, and the antifungal agent sertaconazole. rsc.orgwikipedia.org Furthermore, benzo[b]thiophene-based compounds have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. benthamdirect.comnih.govresearchgate.net
Strategic Importance of Chloromethyl and Nitro Substituents in Molecular Design
The functionality and potential applications of the benzo[b]thiophene scaffold are significantly enhanced by the introduction of specific substituents. The chloromethyl and nitro groups, as seen in 2-Chloromethyl-5-nitrobenzo[b]thiophene, are of particular strategic importance in molecular design due to their distinct electronic and reactive properties.
The chloromethyl group (-CH₂Cl) is a highly versatile functional group in organic synthesis. chempanda.comwikipedia.org Its primary importance lies in its ability to act as a reactive handle, readily participating in nucleophilic substitution reactions. thieme-connect.de This allows for the facile introduction of a wide variety of other functional groups, such as hydroxymethyl, cyanomethyl, and amino-methyl groups. thieme-connect.de The process of introducing a chloromethyl group onto an aromatic ring, known as chloromethylation (often via the Blanc reaction), is a key synthetic transformation. wikipedia.orgorganicreactions.orgwikipedia.org The chloromethyl group can be considered a latent electrophile, making it a valuable tool for constructing carbon-carbon and carbon-heteroatom bonds.
The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the electronic properties of the aromatic ring to which it is attached. nih.gov Its strong inductive and resonance effects decrease the electron density of the benzo[b]thiophene ring system. nih.govnih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to the nitro group. youtube.com Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, a reaction that is generally difficult for electron-rich aromatic systems. nih.gov Furthermore, the nitro group is a key functional group in many pharmaceuticals and can be reduced to an amino group, which is a crucial building block in the synthesis of many biologically active molecules. msu.edu
The strategic placement of both a chloromethyl and a nitro group on the benzo[b]thiophene scaffold, as in the target molecule, creates a bifunctional system with a rich potential for chemical transformations and tailored applications.
Overview of Research Paradigms for Halogenated and Nitro-Substituted Aromatic Heterocycles
Research into halogenated and nitro-substituted aromatic heterocycles is driven by their broad utility in various scientific domains, from medicinal chemistry to materials science. The primary research paradigms focus on the development of efficient synthetic methods, the investigation of their reactivity, and the exploration of their structure-activity relationships.
The synthesis of these compounds often involves late-stage functionalization of the parent heterocycle. For halogenation, methods range from classical electrophilic halogenation to more modern, greener approaches using reagents like N-halosuccinimides or ammonium (B1175870) halides with an oxidant. researchgate.net The regioselectivity of these reactions is a key area of investigation, as the position of the halogen atom can significantly impact the molecule's properties.
For nitro-substituted heterocycles, electrophilic nitration is a common synthetic route. nih.gov However, the harsh conditions often required can be incompatible with sensitive functional groups. Consequently, the development of milder nitration methods is an active area of research.
The reactivity of these substituted heterocycles is another major focus. The halogen atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. The nitro group, as mentioned, activates the ring for nucleophilic attack and can itself be a leaving group in some instances. nih.govmdpi.com Its reduction to an amine opens up a vast landscape of further chemical modifications.
In the context of drug discovery, the introduction of halogens and nitro groups is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. svedbergopen.comresearchgate.net These groups can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. svedbergopen.comresearchgate.net Therefore, a significant portion of research is dedicated to synthesizing libraries of halogenated and nitro-substituted heterocycles for biological screening.
Structure
2D Structure
3D Structure
Properties
CAS No. |
119198-20-8 |
|---|---|
Molecular Formula |
C9H6ClNO2S |
Molecular Weight |
227.67 g/mol |
IUPAC Name |
2-(chloromethyl)-5-nitro-1-benzothiophene |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8/h1-4H,5H2 |
InChI Key |
QJSVAGKTWDXHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl 5 Nitrobenzo B Thiophene
Direct Synthetic Routes and Precursor Chemistry
The most direct route to 2-Chloromethyl-5-nitrobenzo[b]thiophene involves the synthesis of an alcohol intermediate, 5-Nitrobenzo[b]thiophene-2-methanol, followed by a chlorination reaction. This targeted approach ensures the correct placement of the chloromethyl and nitro functional groups on the benzo[b]thiophene scaffold.
The synthesis of the key precursor, 5-Nitrobenzo[b]thiophene-2-methanol, typically begins with the construction of the 5-nitrobenzo[b]thiophene (B1338478) ring system with a functional group at the C-2 position that can be converted to a hydroxymethyl group. One efficient method involves the synthesis of a related aldehyde, 5-nitrobenzo[b]thiophene-2-carbaldehyde (B3383688) researchgate.net.
Another well-established route proceeds through the formation of 5-Nitrobenzo[b]thiophene-2-carboxylic acid. A high-yield, one-pot synthesis starts from 2-chloro-5-nitro-benzaldehyde and methyl thioglycolate. The reaction is carried out in methanol (B129727) with sodium methoxide (B1231860), leading to the formation of the methyl ester of the target acid, which can be saponified and then acidified to yield 5-Nitrobenzo[b]thiophene-2-carboxylic acid in yields often exceeding 90% tandfonline.com.
Once the C-2 carbaldehyde or carboxylic acid is obtained, a standard reduction is performed to yield the desired 5-Nitrobenzo[b]thiophene-2-methanol. Aldehydes are readily reduced to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as ethanol (B145695) or methanol masterorganicchemistry.comugm.ac.id. The corresponding carboxylic acid can also be reduced to the primary alcohol, though this typically requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄).
| Starting Material | Reagents | Product |
| 5-Nitrobenzo[b]thiophene-2-carbaldehyde | 1. Sodium Borohydride (NaBH₄) 2. Methanol/Ethanol | 5-Nitrobenzo[b]thiophene-2-methanol |
| 5-Nitrobenzo[b]thiophene-2-carboxylic acid | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Diethyl ether/THF 3. H₂O workup | 5-Nitrobenzo[b]thiophene-2-methanol |
This table represents a generalized summary of the chemical transformation.
With 5-Nitrobenzo[b]thiophene-2-methanol in hand, the final step in the direct synthesis is the conversion of the primary alcohol to the corresponding alkyl chloride. This is a common transformation in organic synthesis, typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is frequently employed for this purpose, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction effectively substitutes the hydroxyl group with a chlorine atom to yield the target compound, this compound tandfonline.com.
Reaction Scheme: 5-Nitrobenzo[b]thiophene-2-methanol + SOCl₂ → this compound + SO₂ + HCl
This direct precursor chemistry provides a reliable and targeted method for the preparation of this compound.
Indirect and Analogous Synthetic Strategies for Nitro- and Chloromethyl-Benzothiophene Frameworks
Beyond the direct synthesis from a pre-functionalized precursor, the core benzo[b]thiophene scaffold can be constructed through various cyclization reactions. These methods are fundamental to heterocyclic chemistry and offer versatile pathways to a wide range of substituted benzo[b]thiophenes, including those bearing nitro and chloromethyl groups or their precursors.
The formation of the fused thiophene (B33073) ring is the key step in these strategies. Annulation, the process of building a new ring onto an existing one, is achieved through several powerful methodologies.
Condensation reactions, where two or more molecules combine with the loss of a small molecule like water, are a cornerstone of benzo[b]thiophene synthesis. The Fiesselmann Thiophene Synthesis, for example, involves the condensation of thioglycolic acid derivatives with α,β-unsaturated esters or ketones, which can be adapted to form the benzo[b]thiophene ring system derpharmachemica.com.
A highly relevant example is the one-pot reaction between 2-chloro-5-nitro-benzaldehyde and methyl thioglycolate in the presence of a base tandfonline.com. This process involves an initial condensation followed by an intramolecular nucleophilic substitution and cyclization, directly forming the 5-nitrobenzo[b]thiophene ring. Such methods are advantageous as they build the desired substituted heterocyclic core from relatively simple, acyclic, or monocyclic precursors. Base-mediated annulation of electrophilic benzothiophenes with phenols represents another route to create more complex fused systems organic-chemistry.org.
| Reactant A | Reactant B | Key Condition | Resulting Framework |
| 2-Chloro-5-nitro-benzaldehyde | Methyl thioglycolate | Sodium methoxide | 5-Nitrobenzo[b]thiophene |
| Thiophenol derivative | α-Haloketone | Base | Benzo[b]thiophene |
This table provides illustrative examples of condensation-based annulation.
Thiolation-annulation strategies involve the introduction of a sulfur atom (thiolation) followed by a ring-closing (annulation) step. These methods are particularly effective for constructing the thiophene ring of the benzo[b]thiophene system.
Copper-catalyzed thiolation-annulation reactions provide a facile route. For instance, o-halostyrenes can react with a sulfur source like sodium hydrosulfide (B80085) (NaSH) in the presence of a copper catalyst to yield the benzo[b]thiophene product organic-chemistry.org. Similarly, a copper-catalyzed reaction of 2-iodochalcones with a sulfur source like potassium ethyl xanthate enables an efficient synthesis of 2-acylbenzo[b]thiophenes through an in-situ sulfur incorporation followed by cyclization organic-chemistry.org. These methods are valuable for their tolerance of various functional groups and their efficiency in forming the C-S bonds necessary for the heterocyclic ring.
Cyclization Reactions in Benzo[b]thiophene Scaffold Construction
Base-Mediated Condensation Routes
A prominent and effective method for the synthesis of the this compound scaffold involves a multi-step sequence initiated by a base-mediated condensation reaction. This approach builds the benzo[b]thiophene ring system from acyclic precursors.
A reported synthesis starts with the reaction of 2-chloro-5-nitrobenzaldehyde (B167295) and ethyl mercaptoacetate. In the presence of a base such as potassium tert-butoxide in ethanol, these reactants undergo condensation to form ethyl 5-nitrobenzo[b]thiophene-2-carboxylate. The reaction proceeds by initial deprotonation of the mercaptoacetate, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzo[b]thiophene ring.
The resulting ester, ethyl 5-nitrobenzo[b]thiophene-2-carboxylate, is then reduced to the corresponding alcohol, (5-nitrobenzo[b]thiophen-2-yl)methanol. This reduction can be effectively carried out using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.
Finally, the target compound, this compound, is obtained by the conversion of the primary alcohol to a chloromethyl group. This transformation can be achieved using a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction typically proceeds in a solvent like dichloromethane.
Table 1: Multi-step Synthesis via Base-Mediated Condensation
| Step | Starting Material(s) | Reagent(s) | Product |
| 1 | 2-Chloro-5-nitrobenzaldehyde, Ethyl mercaptoacetate | Potassium tert-butoxide, Ethanol | Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate |
| 2 | Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate | Lithium aluminium hydride, THF | (5-Nitrobenzo[b]thiophen-2-yl)methanol |
| 3 | (5-Nitrobenzo[b]thiophen-2-yl)methanol | Thionyl chloride, Pyridine, Dichloromethane | This compound |
Cyclization of Functionalized Alkynes
The cyclization of functionalized alkynes provides another versatile pathway to the benzo[b]thiophene core. A common strategy involves the intramolecular cyclization of ortho-alkynylthioanisoles. While a direct synthesis of this compound using this method is not explicitly detailed in the provided context, the general principles can be applied.
The synthesis would commence with a suitably substituted o-alkynylthioanisole. For the target molecule, this precursor would need to bear a nitro group on the benzene (B151609) ring and an alkyne functionalized with a group that can be converted to a chloromethyl group, such as a hydroxymethyl group. The cyclization of such a precursor can be induced by various electrophilic reagents. nih.govnih.gov For instance, electrophiles like iodine, bromine, or N-bromosuccinimide can trigger the cyclization to form a 3-halo-2-substituted benzo[b]thiophene. nih.gov Subsequent functional group manipulation would be necessary to arrive at the final product.
Catalytic Approaches in Substituted Benzo[b]thiophene Synthesis
Catalytic methods offer efficient and often more environmentally benign alternatives for the synthesis of substituted benzo[b]thiophenes. These can be broadly categorized into transition-metal catalysis and metal-free protocols.
Transition-Metal Catalysis (e.g., Palladium, Copper)
Palladium and copper catalysts are extensively used in the synthesis of benzo[b]thiophenes. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of an o-iodothioanisole with a terminal alkyne, can generate the necessary precursor for a subsequent cyclization reaction. nih.gov For the synthesis of a 5-nitro substituted derivative, an o-iodothioanisole bearing a nitro group would be a suitable starting material. The choice of the alkyne would determine the substituent at the 2-position. For instance, coupling with propargyl alcohol could lead to a precursor for the 2-hydroxymethyl derivative, which can then be converted to the chloromethyl group.
Copper-catalyzed reactions are also prevalent. For example, copper(I) iodide can catalyze the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids to yield benzo[b]thiophenes. organic-chemistry.org Adapting this for the target compound would require a starting material with a nitro substituent on the aromatic ring.
Table 2: Examples of Transition-Metal Catalyzed Reactions in Benzo[b]thiophene Synthesis
| Catalyst | Reactant 1 | Reactant 2 | Product Type |
| Palladium | o-Iodothioanisole | Terminal Alkyne | 2,3-Disubstituted benzo[b]thiophene |
| Copper(I) Iodide | (2-Iodobenzyl)triphenylphosphonium bromide | Thiocarboxylic Acid | 2-Substituted benzo[b]thiophene |
Metal-Free Synthetic Protocols
In recent years, metal-free synthetic methods have gained significant attention due to their cost-effectiveness and reduced environmental impact. chim.it For benzo[b]thiophene synthesis, these methods often involve intramolecular cyclization reactions promoted by non-metallic reagents or conditions.
One such approach is the electrophilic cyclization of o-alkynylthioanisoles using reagents like iodine or N-bromosuccinimide, as mentioned earlier. nih.gov Another metal-free strategy involves the base-promoted domino condensation of o-iodoarylacetonitriles with dithioesters, leading to the formation of 2,3-disubstituted benzo[b]thiophenes. nih.gov To apply this to the synthesis of this compound, one would need to start with an appropriately substituted o-iodo-nitro-arylacetonitrile and a dithioester that would lead to the desired 2-substituent or a precursor.
Photoredox Catalysis in Heterocycle Formation
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique can be applied to various steps in the synthesis of benzo[b]thiophenes.
For example, the base-mediated condensation step in the synthesis of ethyl 5-nitrobenzo[b]thiophene-2-carboxylate from 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate can be expedited using microwave heating. organic-chemistry.org Similarly, subsequent transformations, such as the conversion of the ester to the alcohol or the alcohol to the chloromethyl group, could potentially be optimized using microwave assistance. Microwave-assisted synthesis has also been effectively used in the preparation of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate, demonstrating its utility in the rapid construction of the benzo[b]thiophene core. organic-chemistry.org
Electrochemical Synthesis Considerations for Benzo[b]thiophenes
While specific electrochemical methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of electrosynthesis applied to related benzo[b]thiophene and thiophene derivatives offer valuable insights into the potential pathways and key considerations for developing such a method. Electrochemical synthesis provides a powerful and often more environmentally friendly alternative to traditional chemical routes, typically avoiding the need for harsh reagents and offering high selectivity.
The construction of the benzo[b]thiophene core via electrochemical means has been successfully demonstrated. For instance, an efficient electrochemical method for synthesizing benzo[b]thiophene-1,1-dioxides involves the reaction of sulfonhydrazides with internal alkynes. rsc.orgnih.gov This process, conducted at room temperature in an undivided cell using constant current electrolysis, highlights the potential for forming the benzothiophene (B83047) ring system under mild conditions. rsc.org The reaction proceeds through a proposed strained quaternary spirocyclization, showcasing the unique reaction pathways accessible through electrochemistry. rsc.orgnih.gov
Key parameters in electrochemical synthesis that would need to be optimized for the synthesis of this compound include the choice of electrodes, solvent, and electrolyte. In the synthesis of benzo[b]thiophene-1,1-dioxides, graphite (B72142) felt electrodes were used with Et4NPF6 as the electrolyte in a mixed solvent system of HFIP and CH3NO2. rsc.org The selection of these components is critical as they influence the reaction's efficiency, selectivity, and the stability of reactive intermediates.
The nature and position of substituents on the starting materials can significantly impact the success of electrochemical reactions. In the electrochemical synthesis of benzo[b]thiophene dioxides, it was observed that electron-donating groups on the benzene ring of the sulfonhydrazide were well-tolerated, while strong electron-withdrawing groups like a chloro substituent completely inhibited the reaction. rsc.orgnih.gov This finding is particularly relevant for the synthesis of this compound, as the nitro group is a strong electron-withdrawing group. This suggests that a direct electrochemical cyclization on a precursor already containing a nitro group might be challenging and could require significant optimization of the reaction conditions to overcome the deactivating effect of this substituent.
Furthermore, the electrochemical polymerization of thiophene and its derivatives has been extensively studied, providing a wealth of information on the oxidation potentials of various thiophene monomers. mdpi.comwinona.edudtic.mil This research demonstrates that the oxidation potential is influenced by the substituents on the thiophene ring. dtic.mil For a hypothetical electrochemical synthesis of this compound, understanding the oxidation and reduction potentials of the precursors would be crucial for controlling the desired reaction pathway and avoiding unwanted side reactions such as polymerization or degradation of the starting materials or product.
A summary of exemplary conditions used in the electrochemical synthesis of related benzo[b]thiophene derivatives is presented in the table below.
| Product | Starting Materials | Electrodes | Electrolyte/Solvent | Current/Potential | Yield | Reference |
| Benzo[b]thiophene-1,1-dioxide | 1-Propynylbenzene and 4-Methylbenzenesulfonhydrazide | Graphite Felt | Et4NPF6 in HFIP/CH3NO2 | 5.0 mA constant current | 75% | rsc.org |
| 3-Methyl-benzo[b]thiophene-1,1-dioxide | 1-Propynylbenzene and 3-Methylbenzenesulfonohydrazide | Graphite Felt | Et4NPF6 in HFIP/CH3NO2 | 5.0 mA constant current | 56% | rsc.orgnih.gov |
| Naphtho[1,2-b]thiophene derivative | 1-Propynylbenzene and 2-Naphthalenesulfonyl hydrazine | Graphite Felt | Et4NPF6 in HFIP/CH3NO2 | 5.0 mA constant current | Moderate | rsc.orgnih.gov |
Chemical Reactivity and Mechanistic Transformations of 2 Chloromethyl 5 Nitrobenzo B Thiophene
Reactivity of the Chloromethyl Group
The chloromethyl group attached to the C2 position of the benzo[b]thiophene ring behaves as a reactive electrophilic center. Its reactivity is analogous to that of a benzylic halide, where the chlorine atom is a good leaving group, and the adjacent heteroaromatic ring can stabilize developing positive charge in the transition state of substitution reactions.
Nucleophilic Substitution Reactions
The primary mode of reactivity for the chloromethyl group is nucleophilic substitution, where a nucleophile displaces the chloride ion. The chloromethyl group in 2-(chloromethyl)benzo[b]thiophene and related structures is known to be highly reactive, readily undergoing substitution with a variety of nucleophiles. guidechem.comguidechem.com This reaction typically proceeds via an SN2 mechanism, although an SN1 pathway involving a stabilized carbocation intermediate is also plausible due to the electron-donating nature of the thiophene (B33073) sulfur atom, which can stabilize the adjacent carbocation through resonance.
A wide array of nucleophiles can be employed to generate diverse derivatives. Common examples include:
Amines: Reaction with primary or secondary amines yields the corresponding 2-(aminomethyl)benzo[b]thiophene derivatives.
Thiols: Thiolates are excellent nucleophiles that react to form thioethers.
Cyanide: The cyanide ion can be introduced to form a nitrile, which is a valuable precursor for carboxylic acids, amines, and other functional groups.
Azides: Sodium azide (B81097) can be used to synthesize 2-(azidomethyl) derivatives, which can be subsequently reduced to primary amines or used in cycloaddition reactions.
The table below summarizes representative nucleophilic substitution reactions at the chloromethyl group.
| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Class |
| Amine | R₂NH | Secondary/Tertiary Amine | |
| Thiolate | RS⁻Na⁺ | Thioether | |
| Cyanide | NaCN | Nitrile | |
| Azide | NaN₃ | Azide |
Elimination Reactions
Elimination reactions involving the chloromethyl group are not a commonly reported pathway for 2-Chloromethyl-5-nitrobenzo[b]thiophene. For an E2 elimination to occur, a proton would need to be abstracted from the C2 carbon of the thiophene ring by a strong, non-nucleophilic base. However, nucleophilic substitution at the benzylic-like carbon is kinetically and thermodynamically more favorable under most conditions. Consequently, this reaction pathway is not considered a synthetically useful transformation for this substrate.
Radical Reactions
While radical chemistry is a broad field, radical reactions specifically involving the chloromethyl group of this compound are not well-documented in scientific literature. Transformations such as radical-initiated coupling or reduction would require specific radical initiators and conditions that favor homolytic cleavage of the C-Cl bond over the more facile heterolytic cleavage seen in nucleophilic substitutions.
Reactivity of the Nitro Group
The nitro group at the 5-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire benzo[b]thiophene ring system. Its primary reactivities include reduction to an amino group and activation of the aromatic ring toward nucleophilic attack.
Reduction Reactions to Amino Functionality
The reduction of the aromatic nitro group to a primary amine is one of the most important transformations for this class of compounds, providing a gateway to a wide range of further functionalization, such as in the synthesis of potent antimitotic agents. guidechem.com This conversion can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.
Stannous chloride (SnCl₂) in a protic solvent like ethanol (B145695) is a widely used and effective method for the reduction of nitro groups on benzo[b]thiophene scaffolds. guidechem.comalibaba.com Other common methods for nitro group reduction are also applicable.
The table below details common reagents and conditions for the reduction of aromatic nitro groups.
| Reagent(s) | Typical Conditions | Selectivity Notes |
| SnCl₂ · 2H₂O | Ethanol, Reflux | Mild and effective for nitroarenes. guidechem.comalibaba.com |
| H₂, Pd/C | Methanol (B129727) or Ethanol, RT, atmospheric pressure | Highly efficient but can also reduce other functional groups (e.g., alkenes, alkynes) and may cause dehalogenation. |
| Fe, HCl or NH₄Cl | Ethanol/Water, Reflux | Classical method, often used in industrial processes. |
| Zn, Acetic Acid | Acetic Acid, RT | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in the presence of another. |
Potential for Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nature of the nitro group deactivates the benzo[b]thiophene ring system towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a potent nucleophile on the aromatic ring, leading to the displacement of a leaving group.
In the case of this compound, the nitro group at C5 activates the ortho (C4 and C6) positions for nucleophilic attack. If a suitable leaving group (such as a halogen) were present at one of these positions, it could be readily displaced by a strong nucleophile.
Furthermore, the nitro group itself can act as a leaving group in SNAr reactions under certain conditions, particularly with potent nucleophiles like alkoxides or thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the nitrite (B80452) ion to restore aromaticity. While halogen displacement is more common, the potential for nitro group displacement exists and is a known transformation in nitro-activated aromatic systems.
Electrophilic and Nucleophilic Substitution on the Benzo[b]thiophene Ring System of this compound
The reactivity of the benzo[b]thiophene core in "this compound" towards substitution reactions is dictated by the electronic properties and positions of the substituents on the bicyclic system. The fused benzene (B151609) and thiophene rings exhibit distinct reactivity patterns, which are further modulated by the electron-withdrawing nitro group at the 5-position and the chloromethyl group at the 2-position.
Electrophilic Substitution:
The benzo[b]thiophene system is generally more reactive towards electrophiles than benzene. uoanbar.edu.iq However, the presence of the strongly deactivating nitro group at the C5-position significantly reduces the electron density of the entire aromatic system, making electrophilic aromatic substitution challenging. Electrophilic attack would preferentially occur on the benzene ring, as the thiophene ring is deactivated by the adjacent C2-substituent and the distant but powerful electron-withdrawing effect of the nitro group.
When considering the directing effects, the nitro group is a meta-director. Therefore, electrophilic attack on the benzene ring would be directed to the positions meta to the C5-nitro group, which are the C4 and C6 positions. The C7 position is ortho to the nitro group and thus strongly deactivated. Between C4 and C6, steric hindrance could play a role in selectivity.
Nitration of the parent benzo[b]thiophene molecule has been shown to yield a mixture of isomers, including 3-, 4-, 6-, and 7-nitrobenzo[b]thiophene, with the 3-nitro isomer often being a major product in the absence of other deactivating groups. cdnsciencepub.comrsc.org However, in the case of this compound, the existing nitro group will govern the position of any further electrophilic attack.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C3 | Low | Deactivated by the adjacent chloromethyl group and the remote nitro group. |
| C4 | Moderate | Meta to the deactivating nitro group, making it one of the more favorable positions for electrophilic attack on the benzene ring. |
| C6 | Moderate | Meta to the deactivating nitro group, also a potential site for electrophilic attack. |
| C7 | Low | Ortho to the deactivating nitro group, significantly deactivated. |
Nucleophilic Aromatic Substitution (SNAr):
The presence of the electron-withdrawing nitro group at the C5-position significantly activates the benzo[b]thiophene ring system towards nucleophilic aromatic substitution (SNAr). libretexts.org This is a key feature of the chemical reactivity of this compound. Nucleophilic attack is most likely to occur on the benzene portion of the ring, specifically at the positions ortho and para to the nitro group.
In the case of this compound, the positions ortho to the nitro group are C4 and C6. The C7 position is para to the nitro group from a certain perspective within the bicyclic system, but direct para-substitution in the sense of a simple benzene ring is not possible. The most activated positions for nucleophilic attack are therefore C4 and C6. A suitable leaving group, such as a halogen, would need to be present at one of these positions for a substitution reaction to proceed.
Should a nucleophile attack the ring, it would form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge in this intermediate can be delocalized onto the nitro group, which provides significant stabilization and lowers the activation energy for the reaction.
It is also important to note that the chloromethyl group at the C2-position is itself a reactive site for nucleophilic substitution (an SN2 or SN1 type reaction), which can compete with nucleophilic substitution on the aromatic ring. However, the focus here is on the reactivity of the ring system itself.
Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on a Halogenated Derivative of this compound
| Position of Leaving Group | Predicted Reactivity | Rationale |
| C4 | High | Ortho to the strongly activating nitro group, allowing for stabilization of the Meisenheimer intermediate. |
| C6 | High | Ortho to the strongly activating nitro group, also allowing for stabilization of the intermediate. |
| C7 | Moderate | Para-like relationship to the nitro group within the fused ring system could offer some activation. |
Investigations into Reaction Mechanisms and Selectivity
The reaction mechanisms for substitutions on the this compound ring system are rooted in the established principles of aromatic chemistry, with selectivity being a product of the interplay between the inherent reactivity of the benzo[b]thiophene nucleus and the electronic effects of its substituents.
Mechanism of Electrophilic Substitution:
The mechanism for electrophilic substitution would follow the classical pathway involving the formation of a Wheland intermediate (also known as a sigma complex). An electrophile (E+) would attack the electron-rich aromatic ring, leading to a carbocationic intermediate that is resonance-stabilized. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring system.
The selectivity for attack at the C4 or C6 positions is explained by examining the stability of the corresponding Wheland intermediates. When the electrophile attacks at a position meta to the nitro group, the positive charge in the resonance structures of the intermediate does not reside on the carbon atom bearing the nitro group. This is energetically more favorable than attack at the ortho or para positions, where a resonance structure would place the positive charge adjacent to the electron-withdrawing nitro group, which would be highly destabilizing.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The SNAr mechanism is a two-step process: addition followed by elimination. libretexts.org
Addition of the Nucleophile: A nucleophile (Nu-) attacks the carbon atom bearing a suitable leaving group (L), which is located at a position activated by the nitro group (e.g., C4 or C6). This initial attack is typically the rate-determining step and results in the formation of a negatively charged intermediate, the Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.
Elimination of the Leaving Group: The Meisenheimer complex is stabilized by the delocalization of the negative charge over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. nih.gov This stabilization is key to the feasibility of the reaction. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product.
The selectivity of nucleophilic aromatic substitution is therefore highly dependent on the ability of the electron-withdrawing group to stabilize the intermediate carbanion. The ortho and para positions relative to the nitro group provide the most effective resonance stabilization for the Meisenheimer complex, thus dictating the regioselectivity of the reaction. libretexts.org
Derivatization and Functionalization Pathways from 2 Chloromethyl 5 Nitrobenzo B Thiophene
Synthesis of Novel Heterocyclic Systems and Fused Architectures
The inherent reactivity of 2-Chloromethyl-5-nitrobenzo[b]thiophene facilitates its use in cyclization reactions to form elaborate fused ring systems. These pathways are crucial for generating novel chemical entities with unique three-dimensional structures and electronic properties.
The chloromethyl group at the 2-position of the benzo[b]thiophene ring is an effective electrophile for intramolecular and intermolecular C-C bond-forming reactions, leading to the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). nih.gov One common strategy involves Friedel-Crafts type reactions where the chloromethyl group can alkylate an adjacent aromatic ring under acidic conditions. This approach allows for the extension of the π-conjugated system, a key feature in materials with specific optical and electronic properties. rsc.org
For instance, by first coupling a suitable aromatic partner to the benzo[b]thiophene core, a subsequent intramolecular cyclization can be induced. This method provides a pathway to linearly or angularly fused aromatic systems, expanding the structural diversity accessible from this starting material. mun.ca
Table 1: Representative Reaction for Polycyclic System Formation
| Reactant | Reagents/Conditions | Product | Product Type |
|---|---|---|---|
| Derivative of this compound with a tethered aryl group | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) | Fused Polycyclic Aromatic System | Cyclopenta-fused PAH |
The electrophilic nature of the chloromethyl group is readily exploited for reactions with dinucleophiles to construct additional heterocyclic rings fused to the parent benzo[b]thiophene framework. These thieno-fused heterocycles are prevalent scaffolds in biologically active molecules and functional materials. nih.govresearchgate.netekb.eg The reaction typically proceeds via an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization step.
The choice of the dinucleophile dictates the nature of the resulting fused ring. For example, reaction with 2-aminothiophenol (B119425) can lead to the formation of thieno-fused benzothiazepine (B8601423) derivatives, while reaction with ethylenediamine (B42938) can yield thieno-fused diazepine (B8756704) systems. These reactions provide a modular approach to a wide array of complex heterocyclic structures.
Table 2: Examples of Thieno-Fused Heterocycle Synthesis
| Dinucleophile | Intermediate Product | Final Fused Heterocycle |
|---|---|---|
| 2-Aminothiophenol | S-alkylation product | Thieno[2,3-b] nih.govchemrxiv.orgbenzothiazepine derivative |
| Hydrazine | N-alkylation product | Thieno[2,3-d]pyridazine derivative |
| o-Phenylenediamine | N-alkylation product | Thieno[2,3-b] nih.govchemrxiv.orgbenzodiazepine derivative |
Functional Group Interconversions at the Chloromethyl Moiety
The chloromethyl group is a prime site for nucleophilic substitution reactions, allowing for its conversion into a wide range of other functional groups. This versatility is fundamental to modifying the compound's physical, chemical, and biological properties.
Standard nucleophilic substitution reactions (typically Sₙ2) on the benzylic-like carbon of the chloromethyl group can be used to introduce oxygen and sulfur functionalities.
Alcohols: Hydrolysis of the chloromethyl group, often facilitated by a weak base like sodium carbonate in an aqueous solvent, yields the corresponding alcohol, (5-nitrobenzo[b]thiophen-2-yl)methanol.
Ethers: The Williamson ether synthesis, involving the reaction with an alkoxide or phenoxide nucleophile (RONa), provides a general route to a variety of ethers. organic-chemistry.org
Thioethers: Similarly, reaction with a thiolate nucleophile (RSNa) readily produces thioethers, also known as sulfides.
These transformations are typically high-yielding and allow for the introduction of a diverse array of side chains.
Table 3: Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Reagent Example | Product | Product Class |
|---|---|---|---|
| Hydroxide (H₂O) | Na₂CO₃(aq) | (5-nitrobenzo[b]thiophen-2-yl)methanol | Alcohol |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-(Methoxymethyl)-5-nitrobenzo[b]thiophene | Ether |
| Thiolate (RS⁻) | Sodium thiophenolate (NaSPh) | 5-Nitro-2-((phenylthio)methyl)benzo[b]thiophene | Thioether |
The reaction of this compound with tertiary amines, known as the Menshutkin reaction, leads to the formation of quaternary ammonium (B1175870) salts. chemrxiv.org These cationic compounds are of interest for their potential biological activity and as phase-transfer catalysts. nih.gov The reaction proceeds readily by mixing the chloromethyl compound with a tertiary amine such as trimethylamine (B31210) or pyridine (B92270), often in a polar aprotic solvent. The resulting salt precipitates from the reaction mixture or is isolated after solvent removal.
Table 4: Synthesis of Quaternary Ammonium Salts
| Tertiary Amine | Reagents/Conditions | Product |
|---|---|---|
| Trimethylamine (NMe₃) | Diethyl ether, Room Temp | (5-nitrobenzo[b]thiophen-2-yl)-N,N,N-trimethylmethanaminium chloride |
| Pyridine | Acetone, Reflux | 1-((5-nitrobenzo[b]thiophen-2-yl)methyl)pyridinium chloride |
Transformations of the Nitro Group to Access Diverse Functionalities
The nitro group at the C-5 position is a powerful functional handle that significantly influences the electronic properties of the ring system and can be converted into a variety of other substituents, most notably an amino group.
The reduction of the aromatic nitro group is a cornerstone transformation in organic synthesis. nih.gov This is commonly achieved using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (H₂ over Pd/C). nih.govorganic-chemistry.org The resulting product, 5-aminobenzo[b]thiophene-2-carboxylic acid, is a key intermediate.
The newly formed amino group opens up a vast landscape of further chemical modifications. It can be:
Acylated to form amides.
Alkylated to form secondary or tertiary amines.
Diazotized with nitrous acid (HNO₂) to form a diazonium salt. This intermediate is exceptionally versatile and can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer and related reactions.
This sequence of nitro reduction followed by diazotization and substitution provides unparalleled access to a wide spectrum of 5-substituted benzo[b]thiophene derivatives that would be difficult to synthesize directly.
Table 5: Key Transformations of the 5-Nitro Group
| Transformation | Reagents/Conditions | Intermediate/Product | Subsequent Reactions |
|---|---|---|---|
| Reduction | SnCl₂·2H₂O, Ethanol (B145695), Reflux | 5-Amino-2-chloromethylbenzo[b]thiophene | Acylation, Alkylation, Diazotization |
| Diazotization | NaNO₂, aq. HCl, 0-5 °C | 2-(Chloromethyl)benzo[b]thiophen-5-diazonium chloride | Sandmeyer Reactions (CuX), Schiemann Reaction (HBF₄), Hydrolysis (H₂O) |
Multi-Component Reactions Utilizing the Compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more reactants. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. While specific literature detailing the use of this compound as a building block in MCRs is not abundant, its chemical structure suggests its potential as a reactive electrophile in such transformations.
One plausible multi-component reaction involving this compound is a one-pot, three-component synthesis of highly substituted thiophene (B33073) derivatives. This type of reaction has been reported for other 2-chloro or 2-bromomethyl thiophene derivatives. In this proposed pathway, this compound would react with an active methylene (B1212753) compound, such as acetylacetone, and an isothiocyanate, like phenyl isothiocyanate, under basic conditions.
The reaction would likely proceed through an initial S-alkylation of the isothiocyanate with this compound, followed by the addition of the enolate of the active methylene compound to the electrophilic carbon of the isothiocyanate. Subsequent intramolecular cyclization and elimination would then lead to the formation of a highly functionalized thiophene ring. The presence of the electron-withdrawing nitro group on the benzo[b]thiophene core could influence the reactivity of the chloromethyl group and the stability of the intermediates formed during the reaction.
A generalized scheme for this proposed three-component reaction is presented below:
Scheme 1: Proposed Three-Component Reaction
This reaction pathway would provide a straightforward method for the synthesis of novel and complex molecules incorporating the 5-nitrobenzo[b]thiophene (B1338478) scaffold, which could be of interest for further chemical and biological investigations.
The following interactive data table summarizes the potential reactants and the predicted product of this proposed multi-component reaction.
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Predicted Product |
| This compound | Acetylacetone | Phenyl isothiocyanate | Et3N or NaH | A polysubstituted thiophene derivative |
It is important to note that while this reaction is chemically plausible based on the known reactivity of similar compounds, specific experimental validation for this compound in this context is required to confirm the feasibility and optimize the reaction conditions. The exploration of such multi-component reactions represents a promising avenue for expanding the synthetic utility of this compound and accessing novel heterocyclic systems.
Advanced Spectroscopic Characterization of 2 Chloromethyl 5 Nitrobenzo B Thiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy is instrumental in determining the number, environment, and connectivity of protons in a molecule. In 2-Chloromethyl-5-nitrobenzo[b]thiophene, the aromatic protons of the benzo[b]thiophene ring system and the aliphatic protons of the chloromethyl group will exhibit distinct signals.
The benzo[b]thiophene core consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. The protons on the benzene part of the core (H-4, H-6, and H-7) and the single proton on the thiophene ring (H-3) will have their chemical shifts significantly influenced by the electron-withdrawing nitro group at the C-5 position and the chloromethyl group at the C-2 position.
The strong electron-withdrawing nature of the nitro group is expected to deshield the protons in its vicinity, causing their signals to appear at a lower field (higher ppm). Specifically, H-4 and H-6, which are ortho to the nitro group, will be the most affected. The chloromethyl group at C-2 will influence the chemical shift of the H-3 proton on the thiophene ring. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet in a region typical for protons attached to a carbon adjacent to both an aromatic ring and a chlorine atom.
Based on these principles, the predicted ¹H NMR chemical shifts for this compound are presented below.
Predicted ¹H NMR Chemical Shift Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | ~7.6 | Singlet (s) |
| H-4 | ~8.6 | Doublet (d) |
| H-6 | ~8.2 | Doublet of doublets (dd) |
| H-7 | ~8.0 | Doublet (d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the substituents.
The carbons of the aromatic rings will resonate in the typical downfield region of 120-150 ppm. The presence of the electron-withdrawing nitro group will cause a significant downfield shift for the carbon it is attached to (C-5) and will also influence the shifts of the other carbons in the benzene ring. The carbon atom of the chloromethyl group (-CH₂Cl) will appear in the aliphatic region, with its chemical shift influenced by the electronegative chlorine atom.
Predicted ¹³C NMR Chemical Shift Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~142 |
| C-3 | ~125 |
| C-3a | ~140 |
| C-4 | ~122 |
| C-5 | ~145 |
| C-6 | ~120 |
| C-7 | ~129 |
| C-7a | ~135 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the coupled aromatic protons on the benzene ring, such as between H-6 and H-7, and between H-6 and H-4. This would help in assigning these protons definitively.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlation). This technique would be used to directly link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the ¹H signal of the -CH₂Cl group and its ¹³C signal, as well as correlations for each aromatic C-H pair (C-3/H-3, C-4/H-4, C-6/H-6, and C-7/H-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations). This is crucial for piecing together the molecular structure. For instance, the methylene protons (-CH₂Cl) would show a correlation to C-2 and C-3. The H-3 proton would show correlations to C-2, C-3a, and potentially C-7a. These correlations would confirm the position of the substituents and the connectivity of the entire ring system.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Identification of Characteristic Functional Group Absorptions (C-Cl, N-O, C=C)
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
N-O Stretching (Nitro Group): The nitro group (NO₂) is expected to exhibit two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds within the benzo[b]thiophene aromatic system will produce several bands in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in the chloromethyl group is expected to produce a medium to strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Expected Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (-CH₂) | Stretching | 2850 - 2960 |
| Nitro (N-O) | Asymmetric Stretching | 1500 - 1570 |
| Nitro (N-O) | Symmetric Stretching | 1300 - 1370 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound and can also reveal structural information through the analysis of fragmentation patterns.
For this compound (C₉H₆ClNO₂S), the molecular weight can be calculated from the atomic masses of its constituent elements. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.
Fragmentation of the molecular ion would likely involve the loss of key functional groups. A common fragmentation pathway would be the loss of the chlorine atom or the entire chloromethyl group. Another likely fragmentation would involve the loss of the nitro group or its components (e.g., NO or NO₂).
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
|---|---|
| ~227/229 | Molecular ion peak [M]⁺ / [M+2]⁺ |
| ~192 | Loss of Chlorine radical (·Cl) |
| ~178 | Loss of Chloromethyl radical (·CH₂Cl) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS provides an accurate mass measurement that can distinguish its molecular formula from other potential formulas with the same nominal mass.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, and ³²S). This calculated value serves as a benchmark against which the experimentally determined mass is compared, typically with a mass accuracy requirement in the low parts-per-million (ppm) range for unambiguous formula confirmation. The presence of chlorine is further confirmed by the characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) appearing at approximately one-third the intensity of the molecular ion peak (containing ³⁵Cl).
Table 1: Theoretical Exact Mass and Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C₉H₆ClNO₂S |
| Monoisotopic Mass (for ³⁵Cl) | 226.9835 Da |
| Monoisotopic Mass (for ³⁷Cl) | 228.9805 Da |
| Composition (by element) | Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen, Sulfur |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the exact mass, mass spectrometry, particularly when coupled with techniques like Electron Ionization (EI), induces fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the compound's structure, confirming the connectivity of its atoms and the nature of its functional groups. The fragmentation pathways of benzothiophene (B83047) derivatives are influenced by the stability of the aromatic core and the nature of the substituents. nih.gov
For this compound, the fragmentation pattern is expected to be characterized by several key cleavage events:
Loss of the Chloromethyl Radical: A primary fragmentation pathway would involve the cleavage of the C-C bond between the thiophene ring and the chloromethyl group, leading to the formation of a stable 5-nitrobenzo[b]thienyl cation.
Loss of Chlorine: Cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds, which would result in a [M-Cl]⁺ ion. nih.gov
Loss of the Nitro Group: The nitro group can be lost as NO₂ or through more complex rearrangements, providing evidence for its presence on the aromatic ring.
Ring Fragmentation: At higher energies, the stable benzo[b]thiophene ring system itself can undergo fragmentation.
The interpretation of these fragmentation patterns, in conjunction with the exact mass, allows for a high-confidence structural confirmation of the target molecule.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M]⁺ | C₉H₆ClNO₂S⁺ | 226.98 |
| [M-CH₂Cl]⁺ | C₈H₄NO₂S⁺ | 178.00 |
| [M-Cl]⁺ | C₉H₆NO₂S⁺ | 192.01 |
| [M-NO₂]⁺ | C₉H₆ClS⁺ | 181.00 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.
The parent molecule, benzo[b]thiophene, is an aromatic heterocycle that displays characteristic absorption bands in the UV region. researchgate.net The fusion of the benzene and thiophene rings creates an extended π-conjugated system, which is responsible for its UV absorption. Compared to benzene or thiophene alone, the extended conjugation in benzo[b]thiophene results in absorption at longer wavelengths (a bathochromic shift). researchgate.net
Analysis of Electronic Transitions and Chromophores
The UV-Vis spectrum of this compound is significantly influenced by its substituents, which act as chromophores or auxochromes and modify the electronic properties of the core benzo[b]thiophene system.
Benzo[b]thiophene Core: This is the principal chromophore, responsible for the fundamental π→π* transitions.
Nitro Group (-NO₂): The nitro group is a powerful chromophore and a strong electron-withdrawing group. Its presence at the 5-position extends the conjugation of the aromatic system and introduces low-energy n→π* transitions associated with the non-bonding electrons on the oxygen atoms. This leads to a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted benzo[b]thiophene. The effect is analogous to that seen in other nitro-substituted benzothiophenes, such as 4-nitrobenzo[b]thiophene. nist.gov
The resulting spectrum is a composite of these effects, providing a unique electronic fingerprint for the molecule. Analysis of the absorption maxima (λmax) and molar absorptivity (ε) can offer insights into the electronic structure of the molecule and its derivatives.
Table 3: Expected Electronic Transitions and Chromophoric Influences
| Feature | Type of Transition | Expected Wavelength Region | Influence |
| Benzo[b]thiophene System | π→π | UV-A / UV-B | Strong absorption, defines the basic spectral shape. |
| Nitro Group | n→π | Near UV / Visible | Weak absorption, shifted to longer wavelengths (red shift). |
| Nitro Group | π→π* | UV-A | Strong absorption, contributes to the red-shifted main absorption bands. |
Computational and Theoretical Investigations of 2 Chloromethyl 5 Nitrobenzo B Thiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. rsc.orgnih.gov DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. researchgate.net For 2-Chloromethyl-5-nitrobenzo[b]thiophene, DFT methods like B3LYP are commonly employed to investigate its fundamental chemical nature. scielo.org.zaresearchgate.net
Molecular Geometry Optimization and Conformation Analysis
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would define the bond lengths, bond angles, and dihedral angles of its ground state.
Particular attention is given to the conformational flexibility of the molecule, which is primarily associated with the rotation around the single bond connecting the chloromethyl group (-CH₂Cl) to the benzothiophene (B83047) ring. DFT calculations can map the potential energy surface as a function of this rotation, identifying the most stable conformer and the energy barriers between different conformations. The nitro group's orientation relative to the benzene (B151609) ring is also a key parameter, as its dihedral angle can be influenced by steric and electronic effects from adjacent substituents. nih.gov
Electronic Structure Analysis
Understanding the distribution of electrons within the molecule is key to predicting its reactivity and properties. DFT provides a detailed picture of the electronic structure.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Levels
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzothiophene ring system. The LUMO, conversely, is likely localized on the electron-withdrawing nitro group (-NO₂) and the fused benzene ring. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations provide quantitative values for these energy levels.
Table 1: Key Electronic Properties Derived from FMO Theory
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| ΔE (Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Charge Distribution and Electrostatic Potential Maps
The distribution of charge within a molecule dictates its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. nih.gov The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge-rich and charge-poor regions.
In an MEP map of this compound, negative potential (typically colored red or yellow) is expected around the oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack. researchgate.netresearchgate.net Positive potential (colored blue) would likely be found around the hydrogen atoms and potentially near the carbon atom of the chloromethyl group, highlighting regions susceptible to nucleophilic attack. youtube.com This analysis helps to predict how the molecule will interact with biological targets or other reagents.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for validating experimental results and assigning spectral features.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms in the molecule. scielo.org.za
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed to generate a theoretical infrared (IR) spectrum. This allows for the assignment of specific absorption bands to vibrational modes, such as the characteristic symmetric and asymmetric stretching of the NO₂ group, C-Cl stretching, and vibrations of the benzothiophene core. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations can identify the specific molecular orbitals involved in the electronic transitions, such as π → π* transitions within the conjugated benzothiophene system. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mpg.de MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular movements and conformational changes. nih.gov
For this compound, MD simulations can be used to explore the accessible conformational space, particularly the rotation of the chloromethyl side chain, in a simulated environment such as a solvent. rsc.org These simulations reveal the flexibility of the molecule and the preferred conformations in solution, which may differ from the gas-phase minimum-energy structure calculated by DFT. This dynamic information is crucial for understanding how the molecule behaves in a realistic chemical or biological setting.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a compound with its macroscopic properties, such as chemical reactivity or biological activity. nih.govresearchgate.net For nitroaromatic compounds like this compound, QSPR models can be invaluable for predicting their behavior in chemical reactions, which is crucial for applications in medicinal chemistry and materials science. mdpi.comnih.gov
A typical QSPR study involves the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors can be classified into several categories: constitutional, topological, geometrical, and quantum chemical. nih.govcore.ac.uk For a molecule with the complexity of this compound, quantum chemical descriptors are particularly important as they can capture the nuances of its electronic structure, which is heavily influenced by the electron-withdrawing nitro group and the reactive chloromethyl group. elsevierpure.comnih.gov
Key quantum chemical descriptors relevant to the reactivity of this compound would likely include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater propensity for oxidation.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This value indicates the molecule's ability to accept electrons. For nitroaromatic compounds, a lower ELUMO is often correlated with increased reactivity towards nucleophiles and higher toxicity. nih.govresearchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between EHOMO and ELUMO is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity.
Atomic Charges: The distribution of partial charges on the atoms, particularly on the nitro group's nitrogen and oxygens, the sulfur atom, and the carbons of the chloromethyl group, can indicate sites susceptible to electrostatic interactions or nucleophilic/electrophilic attack.
Once these descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a quantitative relationship between a selection of these descriptors and a specific measure of chemical reactivity. researchgate.netnih.gov Such models, once validated, can be used to predict the reactivity of novel, structurally similar benzothiophene derivatives. rsc.org
| Descriptor | Hypothetical Value | Relevance to Reactivity |
|---|---|---|
| EHOMO | -8.5 eV | Indicates susceptibility to electrophilic attack. |
| ELUMO | -2.1 eV | Relates to the ability to accept electrons; crucial for interactions with nucleophiles. nih.gov |
| ΔE (HOMO-LUMO Gap) | 6.4 eV | A measure of chemical stability and kinetic reactivity. |
| Dipole Moment (µ) | 4.2 D | Influences intermolecular electrostatic interactions and solubility. |
| LogP | 3.5 | Represents hydrophobicity, affecting transport and interaction with biological membranes. mdpi.com |
Intermolecular Interaction Analysis in Solid and Solution Phases
The arrangement of molecules in the solid state (crystal packing) and their interactions in solution are governed by a complex network of non-covalent interactions. For this compound, these interactions are expected to be highly directional due to the presence of the polar nitro group, the chloromethyl group, and the aromatic system. Understanding these interactions is critical for predicting physical properties like melting point, solubility, and crystal morphology.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal.
For this compound, the primary intermolecular contacts would likely involve:
O···H interactions: The oxygen atoms of the nitro group are strong hydrogen bond acceptors, likely forming numerous contacts with hydrogen atoms from neighboring molecules. nih.gov
H···H interactions: These are generally the most abundant contacts due to the number of hydrogen atoms on the molecular surface. researchgate.net
C···H interactions: These contacts are associated with C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the aromatic benzothiophene ring system.
Cl···H and Cl···S interactions: The chlorine atom can act as a weak hydrogen bond acceptor and participate in other halogen-related interactions.
π-π stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal structure.
| Interaction Type | Hypothetical Contribution (%) | Description |
|---|---|---|
| O···H/H···O | 35.5% | Represents hydrogen bonds involving the nitro group, crucial for crystal packing. nih.gov |
| H···H | 30.2% | Typically the largest contribution, arising from contacts between peripheral hydrogen atoms. researchgate.net |
| C···H/H···C | 18.8% | Indicative of C-H···π interactions and general van der Waals forces. |
| Cl···H/H···Cl | 8.5% | Weak hydrogen bonds or other halogen interactions involving the chloromethyl group. |
| S···C/C···S | 4.1% | Interactions involving the sulfur heteroatom of the thiophene (B33073) ring. |
| C···C | 2.9% | Suggests the presence of π-π stacking interactions between aromatic rings. |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. wikipedia.org QTAIM analysis can identify and characterize non-covalent interactions by locating bond critical points (BCPs) in the electron density between interacting atoms. nih.govacs.org
The properties of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP reveal the nature of the interaction. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ is typically low, and ∇²ρ is positive. chemrxiv.org For this compound, QTAIM could be used to characterize the strength and nature of specific interactions, such as C-H···O hydrogen bonds involving the nitro group and potential C-H···Cl halogen bonds. nih.govacs.org The analysis would provide quantitative data on the electron density shared between the interacting atoms, offering a deeper understanding of the forces holding the crystal lattice together.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |
|---|---|---|---|
| C-H···O (Nitro) | 0.015 | +0.045 | Weak to moderate hydrogen bond, primarily electrostatic. rsc.org |
| C-H···Cl | 0.009 | +0.030 | Weak halogen bond, closed-shell interaction. acs.org |
| C-H···π | 0.006 | +0.021 | Very weak, van der Waals type interaction. |
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for directly calculating the interaction energy between two molecules and decomposing it into physically meaningful components. wikipedia.orgq-chem.com Unlike supermolecular methods that obtain the interaction energy by subtraction, SAPT calculates the interaction energy as a perturbation, thereby avoiding basis set superposition error (BSSE). wikipedia.org
The SAPT framework partitions the total interaction energy (Eint) into four main components:
Electrostatics (Eelst): The classical Coulombic interaction between the unperturbed charge distributions of the two molecules.
Exchange (Eexch): A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the molecules overlap.
Induction (Eind): The attractive interaction resulting from the polarization of one molecule by the static electric field of the other.
Dispersion (Edisp): A purely quantum mechanical attractive force arising from the correlated fluctuations of electrons in the interacting molecules (van der Waals forces). psicode.orgq-chem.com
Applying SAPT to a dimer of this compound would allow for a quantitative assessment of the forces driving molecular association. Given the molecule's significant dipole moment and polarizable aromatic system, it is expected that electrostatic, induction, and dispersion forces would all play crucial roles. aps.orgmdpi.com For instance, in a stacked dimer configuration, dispersion forces would likely be dominant, whereas in a hydrogen-bonded configuration, electrostatic and induction forces would be more significant. rsc.orgnih.gov
| Energy Component | Hypothetical Value (kcal/mol) for a Stacked Dimer | Physical Interpretation |
|---|---|---|
| Electrostatics (Eelst) | -3.5 | Interaction between permanent multipoles. |
| Exchange (Eexch) | +7.2 | Pauli repulsion at short intermolecular distances. |
| Induction (Eind) | -1.8 | Molecular polarization effects. |
| Dispersion (Edisp) | -6.5 | Correlated electron fluctuations (van der Waals attraction). mdpi.com |
| Total Interaction Energy (Eint) | -4.6 | Net interaction strength. |
Applications of 2 Chloromethyl 5 Nitrobenzo B Thiophene As a Key Synthetic Intermediate
Precursor in the Synthesis of Functionalized Benzo[b]thiophene Derivatives
2-Chloromethyl-5-nitrobenzo[b]thiophene serves as a crucial starting material for a variety of functionalized benzo[b]thiophene derivatives. The high reactivity of the chloromethyl group at the 2-position allows for facile nucleophilic substitution reactions. This enables the introduction of diverse functional groups, leading to the creation of a library of novel benzo[b]thiophene compounds with potential applications in medicinal chemistry and materials science.
The synthetic utility of this intermediate is rooted in the ability to displace the chloride ion with a wide range of nucleophiles. For instance, reaction with amines can yield aminomethyl derivatives, while reaction with thiols can produce thiomethyl ethers. Furthermore, the nitro group at the 5-position can be reduced to an amino group, which can then be further modified, or it can act as a directing group for subsequent electrophilic aromatic substitution reactions. The presence of both the reactive chloromethyl group and the modifiable nitro group makes this compound a powerful tool for creating polysubstituted benzo[b]thiophene derivatives.
Table 1: Examples of Functionalized Benzo[b]thiophene Derivatives from this compound
| Reactant | Functional Group Introduced | Resulting Derivative Class |
|---|---|---|
| Primary/Secondary Amines | Aminomethyl | 2-(Aminomethyl)-5-nitrobenzo[b]thiophenes |
| Thiols | Thiomethyl | 2-(Thiomethyl)-5-nitrobenzo[b]thiophenes |
| Alcohols/Phenols | Alkoxymethyl/Aryloxymethyl | 2-(Alkoxymethyl/Aryloxymethyl)-5-nitrobenzo[b]thiophenes |
| Cyanide | Cyanomethyl | 2-(Cyanomethyl)-5-nitrobenzo[b]thiophenes |
Building Block for Complex Heterocyclic Scaffolds
The benzo[b]thiophene core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. mdpi.com this compound acts as a valuable building block for the construction of more complex heterocyclic scaffolds that incorporate the benzo[b]thiophene motif. The reactive chloromethyl group can be used to annulate new rings onto the existing benzo[b]thiophene structure or to link the benzo[b]thiophene unit to other heterocyclic systems.
For example, the chloromethyl group can react with bifunctional nucleophiles to form new heterocyclic rings fused to the thiophene (B33073) ring. This strategy allows for the synthesis of novel polycyclic aromatic systems with potentially interesting electronic and biological properties. The ability to construct such complex molecules from a readily available starting material is of significant interest in drug discovery and materials science.
Integration into Organic Material Architectures
The electronic properties of the benzo[b]thiophene system make it an attractive component for organic electronic materials. ktu.edu this compound can be incorporated into larger conjugated systems to create materials with tailored optoelectronic properties.
Benzo[b]thiophene derivatives have been extensively investigated for their potential as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govnih.gov The planar structure and the presence of the sulfur-containing thiophene ring facilitate π-π stacking and charge transport. The introduction of the electron-withdrawing nitro group in this compound can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. This tuning of frontier orbital energies is a key strategy in the design of high-performance organic semiconductors. The chloromethyl group provides a convenient handle to incorporate this building block into polymeric or oligomeric semiconductor structures.
Table 2: Potential Impact of this compound on Organic Semiconductor Properties
| Structural Feature | Potential Effect on Semiconductor Properties |
|---|---|
| Benzo[b]thiophene Core | Good charge transport characteristics due to planarity and π-conjugation. |
| Nitro Group | Lowers HOMO and LUMO energy levels, potentially improving air stability and enabling n-type or ambipolar transport. |
| Chloromethyl Group | Allows for incorporation into larger conjugated systems through polymerization or coupling reactions. |
The photophysical properties of organic materials, such as their absorption and emission of light, are highly dependent on their molecular structure. The incorporation of this compound into larger chromophores can be used to modulate their photophysical properties. The strong electron-withdrawing nature of the nitro group can lead to the formation of intramolecular charge-transfer (ICT) states when combined with electron-donating groups within the same molecule. rsc.org
This ICT character can result in materials with large Stokes shifts, solvatochromism, and interesting non-linear optical properties. By carefully designing the molecular architecture, it is possible to create materials with specific absorption and emission wavelengths, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. beilstein-journals.org
Development of Chemical Probes and Tools for Research
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The benzo[b]thiophene scaffold is present in many biologically active compounds, making it an attractive starting point for the development of new chemical probes. The reactive chloromethyl group of this compound provides a means to attach this scaffold to other molecules, such as fluorescent dyes, affinity tags, or photoreactive groups.
This allows for the creation of customized chemical tools to investigate the function of specific proteins or to visualize biological processes. For example, a derivative of this compound could be designed to bind to a specific enzyme, and the nitro group could be used as a handle to attach a reporter group to signal the binding event. The versatility of this intermediate makes it a valuable platform for the development of novel chemical probes for a wide range of research applications.
Emerging Research Frontiers and Future Directions in Halogenated Nitrobenzothiophene Chemistry
Advancements in Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic compounds like 2-Chloromethyl-5-nitrobenzo[b]thiophene has traditionally relied on multi-step processes that often involve harsh reagents and generate significant waste. The contemporary shift towards environmentally responsible chemistry is catalyzing a revolution in how these molecules are constructed.
The application of green chemistry principles to the synthesis of benzothiophene (B83047) derivatives is a major research thrust, aiming to reduce the environmental footprint of chemical manufacturing. researchgate.net For compounds such as this compound, this involves a multi-faceted approach. Researchers are exploring the use of non-toxic, renewable solvents like ethanol (B145695) to replace conventional volatile organic compounds. nih.govnih.gov Methodologies that employ "table salt" (sodium halides) as a source for halogenation represent a significant step forward in creating cleaner electrophilic cyclization reactions. nih.gov Furthermore, there is a growing emphasis on developing one-pot, multicomponent reactions that increase efficiency by forming multiple chemical bonds in a single step, thereby minimizing energy consumption and waste production. rsc.org Solvent-free reaction conditions, utilizing techniques like ball milling or mechanical stirring, are also being investigated as a greener alternative to traditional solution-phase synthesis. rsc.org
Catalysis is central to the development of efficient and sustainable synthetic methods for functionalized benzothiophenes. researchgate.net A variety of catalytic systems are being explored to improve yield, regioselectivity, and environmental compatibility.
Transition Metal Catalysis: Palladium, copper, and rhodium complexes are widely used to catalyze C-H functionalization and cross-coupling reactions, which are key steps in building the benzothiophene core and introducing substituents. researchgate.netbohrium.comrsc.org For instance, palladium-catalyzed C-H arylation allows for the direct formation of C-C bonds on the benzothiophene ring system. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis is emerging as a powerful green tool. acs.org By using light to initiate reactions, this method can often proceed under milder conditions and avoid the need for stoichiometric chemical oxidants or reductants. organic-chemistry.org
Electrochemical Synthesis: Electrochemistry offers a clean and efficient alternative for driving chemical transformations. organic-chemistry.org By using electricity as a "reagent," these methods can eliminate the need for traditional oxidizing or reducing agents, with hydrogen gas often being the only byproduct. researchgate.net
Metal-Free Catalysis: To circumvent the cost and toxicity associated with some metal catalysts, researchers are developing metal-free alternatives. Iodine-catalyzed cascade reactions, for example, provide an economical and green pathway to benzothiophene derivatives under solvent-free conditions. organic-chemistry.org
| Catalytic Approach | Key Advantages | Potential Application to this compound |
| Palladium-Catalyzed C-H Functionalization | High efficiency, regioselectivity | Modification of the benzene (B151609) ring portion of the molecule. |
| Photocatalysis (e.g., with Eosin Y) | Uses green light, mild conditions, avoids harsh reagents | Formation of the benzothiophene ring system. organic-chemistry.org |
| Electrochemical Synthesis | Oxidant- and catalyst-free, produces H₂ as byproduct | C-3 sulfonation or other functionalizations. organic-chemistry.org |
| Iodine-Catalyzed Reactions | Metal-free, economical, can be solvent-free | Cascade reactions to form the core heterocyclic structure. organic-chemistry.org |
Exploration of Advanced Applications in Material Science and Photonics
The benzothiophene scaffold is a privileged structure in materials science due to its planar, electron-rich nature, which facilitates π-conjugation. The specific functional groups on this compound open up intriguing possibilities for its use in advanced materials. The high electron density and potential for high charge carrier mobility make benzothiophene derivatives promising candidates for organic semiconductors. researchgate.net
These materials are being investigated for a range of applications:
Organic Electronics: Derivatives of benzothiophene are key components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netbgu.ac.il The presence of the nitro group in this compound could be used to tune the electron-accepting properties of the material, a crucial factor in designing n-type organic semiconductors.
Photonics and Nonlinear Optics (NLO): The push-pull electronic nature of molecules containing both electron-donating (the thiophene (B33073) ring) and electron-withdrawing (the nitro group) moieties can lead to significant NLO properties. mdpi.comnih.govrsc.org Such materials are in demand for applications in optoelectronics, including optical switching and data storage. The delocalization of π-electrons across the benzothiophene system is key to these properties. nih.gov
Fluorescent Probes: Nitroaromatic compounds are known to be effective fluorescent probes for detecting hypoxic conditions in tumors. mdpi.com The fluorescence is often quenched by the nitro group, but upon bioreduction to an amino group in a low-oxygen environment, a strong fluorescent signal is turned on. This suggests a potential application for derivatives of this compound in cancer diagnostics and imaging. mdpi.com
| Potential Application Area | Key Molecular Feature | Relevant Benzothiophene Property |
| Organic Semiconductors (OFETs) | Planar, conjugated ring system | High charge carrier mobility. researchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties | Efficient hole-transporting capabilities. bgu.ac.il |
| Nonlinear Optics (NLO) | Push-pull system (nitro group) | Large first-order hyperpolarizability (β). rsc.org |
| Hypoxia Imaging Probes | Bioreducible nitro group | Fluorescence activation upon reduction. mdpi.com |
Rational Design of New Molecular Architectures Based on Reactivity and Theoretical Insights
The rational design of new molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov For this compound, its distinct reactivity provides a platform for creating diverse molecular architectures. The chloromethyl group at the 2-position is a reactive electrophilic site, ideal for introducing a wide array of nucleophiles to build more complex structures. Simultaneously, the nitro group at the 5-position strongly influences the electronic properties of the entire ring system and can be chemically reduced to an amino group, providing another point for derivatization.
This dual functionality allows for a modular approach to synthesis, where new derivatives can be designed to target specific biological processes or to fine-tune material properties. researchgate.netresearchgate.net For example, in drug discovery, the benzothiophene core can be hybridized with other pharmacophores to create dual-action inhibitors, such as those targeting both COX and 5-LOX enzymes in inflammation. nih.gov By understanding the structure-activity relationships, chemists can strategically modify the scaffold to enhance potency and selectivity. nih.gov
Computational Chemistry Guiding Experimental Discovery and Optimization
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. ijpsjournal.com Methods like Density Functional Theory (DFT) are used to gain theoretical insights into the structural, electronic, and photophysical properties of benzothiophene derivatives. rsc.orgrti.org
For a molecule like this compound, computational studies can provide valuable information:
Reactivity Prediction: Molecular orbital calculations can identify the most likely sites for electrophilic or nucleophilic attack, helping to predict the outcomes of chemical reactions and design more efficient synthetic routes. elsevierpure.comresearchgate.net
Electronic Properties: DFT can be used to calculate the HOMO-LUMO energy gap, which is crucial for predicting the optoelectronic properties of materials for solar cells or NLO applications. researchgate.netmdpi.comresearchgate.net A smaller energy gap is often correlated with higher NLO response. nih.gov
Spectroscopic Analysis: Theoretical calculations can predict UV-vis absorption and fluorescence emission spectra, aiding in the interpretation of experimental data and understanding the photophysical behavior of new compounds. mdpi.comrsc.org
Molecular Docking: In drug design, computational docking simulations can predict how a designed molecule might bind to a biological target, such as an enzyme or receptor. nih.govijpsjournal.com This allows for the in silico screening of virtual libraries of compounds, saving time and resources in the lab.
By integrating these computational approaches, researchers can accelerate the discovery and optimization of new functional molecules based on the this compound scaffold, bridging the gap between theoretical design and practical application.
Q & A
Basic Research Question
Sublimation : Effective for separating volatile impurities in a controlled vacuum setup .
Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal resolution .
Recrystallization : Ethanol or methanol at low temperatures (0–4°C) improves crystal purity .
Note : Post-purification characterization via / NMR (300/75 MHz) and IR spectroscopy is critical .
How can researchers resolve contradictions in spectroscopic data for nitro-substituted thiophene derivatives?
Advanced Research Question
Discrepancies in NMR or IR data often arise from:
Solvent effects : Polar solvents like DMSO-d6 shift proton signals upfield .
Tautomerism : Nitro group resonance can alter electronic environments, requiring 2D NMR (COSY, HSQC) for unambiguous assignment .
Computational validation : Compare experimental IR peaks with DFT-calculated vibrational frequencies (B3LYP/6-31G* basis set) .
What mechanistic insights explain the reactivity of the chloromethyl group in electrophilic substitution reactions?
Advanced Research Question
The chloromethyl group acts as an electron-withdrawing substituent, directing electrophiles to the nitro-substituted ring. Key findings:
Chloromethylation : Formaldehyde/HCl introduces the -CHCl group via electrophilic aromatic substitution, favored at the para position to electron-withdrawing groups .
Nucleophilic displacement : Sodium azide replaces Cl in polar aprotic solvents (DMF, 60°C), yielding azido derivatives .
Experimental proof : Kinetic studies (GC-MS) and Hammett plots quantify substituent effects .
How can computational methods predict the biological activity of this compound derivatives?
Advanced Research Question
Docking studies : Use AutoDock Vina to model interactions with antimicrobial targets (e.g., bacterial DNA gyrase) .
PDOS analysis : Projected density of states (VASP) identifies electron-rich regions for nucleophilic attack .
ADMET profiling : SwissADME predicts bioavailability and toxicity (e.g., CYP450 inhibition) .
Validation : Compare computational results with in vitro assays (MIC values against S. aureus and E. coli) .
What strategies mitigate the instability of nitro groups during storage and handling?
Basic Research Question
Storage conditions : Store at <4°C under argon in amber glass vials to prevent photodegradation .
Stabilizing agents : Add 1% w/w ascorbic acid to inhibit nitro-to-amine reduction .
Handling protocols : Avoid contact with reducing agents (e.g., NaBH) and metal surfaces .
How do researchers design experiments to study the electrochemical properties of thiophene derivatives?
Advanced Research Question
Cyclic voltammetry : Measure redox potentials in acetonitrile/0.1 M TBAPF at 100 mV/s .
HOMO-LUMO gaps : Calculate using DFT (Gaussian 09) to correlate with experimental band gaps from UV-Vis .
Applications : High HOMO levels (-5.2 eV) suggest utility in organic semiconductors .
What analytical techniques differentiate regioisomers in chloromethyl-nitro-thiophene derivatives?
Advanced Research Question
X-ray crystallography : Resolve positional ambiguity (e.g., Cl at C2 vs. C5) .
NOESY NMR : Detect spatial proximity between substituents (e.g., NOE between chloromethyl and nitro groups) .
Mass spectrometry : High-resolution ESI-MS distinguishes isomers via exact mass (<2 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
